7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound belonging to the class of pyrrolopyrimidines. It features a pyrrole ring fused to a pyrimidine structure, which is characterized by the presence of an amino group at the seventh position. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is classified under organic compounds known as pyrrolopyrimidines, which are recognized for their diverse pharmacological properties. The chemical formula for 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is , and it has a molecular weight of approximately 165.15 g/mol. The compound is cataloged under the CAS Registry Number 2227-99-8, with its structural representation available in various databases, including the National Institute of Standards and Technology (NIST) and DrugBank .
The synthesis of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be achieved through several methods, commonly involving cyclization reactions of appropriate precursors. One notable method includes the reaction of 3-amino-4-cyanopyrrole with various reagents under controlled conditions to facilitate cyclization into the desired product.
The molecular structure of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one consists of a pyrrole ring fused with a pyrimidine moiety, characterized by:
The compound's structural data can be represented using various notations:
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one primarily involves its interaction with biological targets such as enzymes or receptors.
Relevant data includes:
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has significant applications in medicinal chemistry:
The ongoing research into this compound highlights its potential in therapeutic applications, making it a valuable subject for further investigation in drug discovery programs .
Halogenation of the pyrrolopyrimidine scaffold significantly enhances bioactivity by improving target binding affinity and cellular penetration. Strategic introduction of halogens (Cl, Br, I) at the C6 position or on aromatic ring substituents leverages steric and electronic effects to optimize kinase inhibition. In PKB/Akt inhibitors, C6 iodination of SEM-protected intermediates enables selective Suzuki cross-coupling for biaryl formation, a critical step for achieving nanomolar IC50 values against cancer targets [1] [9]. Heavy halogens (Br, I) at the para-position of benzylamine substituents in pyrrolopyrimidine derivatives markedly improve antibacterial activity, reducing MIC values against Staphylococcus aureus to 8 mg/L – a 4-fold enhancement over non-halogenated analogs [9]. Molecular docking confirms that bromo substituents engage in halogen bonding with kinase hinge regions, where the σ-hole interaction with carbonyl oxygen atoms enhances binding stability (bond length: 3.0–3.2 Å) [7].
Table 1: Impact of Halogenation on Biological Activity
Compound | Halogen Position | Biological Target | Activity |
---|---|---|---|
CCT128930 | C6-Chloro | PKBβ | IC50 = 6.0 nM |
5k | p-Bromo-benzyl | EGFR | IC50 = 40 nM |
5l | p-Iodo-benzyl | VEGFR2 | IC50 = 58 nM |
Antibacterial derivative | C6-Iodo + p-Br-benzyl | S. aureus | MIC = 8 mg/L |
N5-functionalization of the pyrrolopyrimidine core directly influences metabolic stability and pharmacokinetic profiles. Acylation, sulfonylation, and alkylation at N5 mitigate rapid hepatic clearance observed in unsubstituted analogs. Cyclopropylmethyl substitution at N5 enhances microsomal stability by shielding the pyrrole nitrogen from oxidative metabolism, improving oral bioavailability in PKB inhibitors [2]. Benzyl and substituted benzyl groups (e.g., 4-bromobenzyl) significantly reduce CYP450-mediated degradation, with t½ increases from <15 min to >120 min in liver microsomes [7] [10]. For sulfonamide derivatives like N5-benzenesulfonyl pyrrolo[3,2-d]pyrimidines, polar surface area (>80 Ų) correlates with reduced passive diffusion, prolonging systemic exposure while retaining anticancer activity against CCRF-CEM leukemia cells (EC50 = 9.4 μM) [10]. QikProp modeling predicts that N5-hydroxyethyl substitution lowers log P from 1.66 to 1.38, balancing solubility and membrane permeability [10].
Advanced derivatives require sequential protection, functionalization, and deprotection steps to achieve precise regiocontrol. A robust 4-step route to C6-aryl analogs involves:
Sulfonic acid-functionalized Wang resin (Wang-OSO3H) enables efficient one-pot assembly of fused pyranopyrimidines in aqueous media. This heterogeneous catalyst (10% w/w) facilitates Knoevenagel-Michael cyclocondensation of barbituric acid, aldehydes, and malononitrile with:
Microwave irradiation dramatically accelerates key transformations while improving regioselectivity and reducing side products. Critical applications include:
Reaction Type | Conditions | Time | Yield (%) | Selectivity Gain |
---|---|---|---|---|
SNAr with phenol | K2CO3/DMF, 175°C | 50 min | 74–81% | Ortho-substitution tolerated |
N5-Alkylation (primary) | Alkyl bromide, DMF, 150°C | 15 min | 93% | Minimal O-alkylation |
Suzuki coupling | Pd(PPh3)4, DMF/H2O | 15 min | 87% | Monoarylation >19:1 |
One-pot reductive amination | NaBH4, MeOH | 20 min | >90% | No over-reduction |
Microwave-specific advantages include precise temperature control suppressing decomposition of thermally sensitive pyrrolopyrimidines and 50-fold acceleration of Pd-catalyzed steps. The rapid heating enables reactions incompatible with conventional reflux, such as couplings with ortho-substituted arylboronic acids previously deemed unreactive [5] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: